

Spectroscopic Profile of 2-(3-Bromophenyl)-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-1H-benzimidazole
Cat. No.: B057740

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-(3-Bromophenyl)-1H-benzimidazole**, a heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed explanation of its properties and behavior through modern spectroscopic techniques.

Introduction

2-(3-Bromophenyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are recognized for their diverse biological, tumor, and anti-viral properties. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior and potential applications. The synthesis of **2-(3-Bromophenyl)-1H-benzimidazole** is typically achieved through the condensation of o-phenylenediamine with 3-bromobenzaldehyde. This method involves the reaction of these precursors in the presence of ammonium chloride as a catalyst, yielding the product as a white solid.

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Molecular Structure and Spectroscopic Correlation

The molecular structure of **2-(3-Bromophenyl)-1H-benzimidazole**, with the chemical formula $C_{13}H_9BrN_2$, forms the basis for interpreting its spectroscopic features. The molecule consists of a benzimidazole core linked to a 3-bromophenyl substituent at the 2-position.

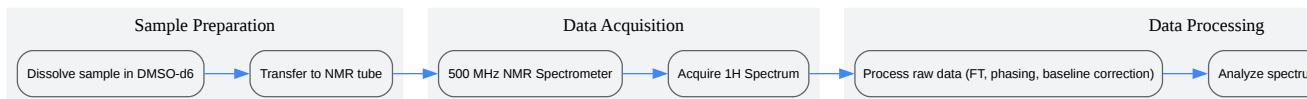
Caption: Molecular structure of **2-(3-Bromophenyl)-1H-benzimidazole**.

Spectroscopic Data Acquisition and Analysis

The following sections provide a detailed breakdown of the experimental protocols and data interpretation for each spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.



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Caption: General workflow for ¹H NMR analysis.

Data Interpretation: The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.0	Singlet	1H	NH
8.2	Singlet	1H	Ar-H
8.14	Doublet	1H	Ar-H
7.48-7.6	Multiplet	4H	Ar-H
7.2	Doublet	2H	Ar-H

Table 1: ^1H NMR Data for **2-(3-Bromophenyl)-1H-benzimidazole** in DMSO-d₆.

The downfield singlet at 13.0 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The aromatic region displays a complex pattern with the doublet at 8.14 ppm assigned to protons on the bromophenyl ring. The multiplet between 7.48 and 7.6 ppm integrates to four protons, and the doublet at 7.2 ppm corresponds to the remaining aromatic protons on both the benzimidazole and bromophenyl rings.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The ^{13}C NMR spectrum was recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent.

Data Interpretation: The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm
111.1
119.1
120.4
122.1
123.2
126.2
130.6
131.5
132.0
135.1
143.5
150.0

Table 2: ^{13}C NMR Data for **2-(3-Bromophenyl)-1H-benzimidazole** in DMSO-d₆.

The spectrum shows twelve distinct signals, corresponding to the thirteen carbon atoms in the molecule, indicating some overlap or near equivalence. The signals in the range of 111.1 to 150.0 ppm are characteristic of the aromatic and imidazole carbons. The specific assignment of each carbon requires more a HSQC and HMBC, but the observed shifts are consistent with the proposed structure.

Mass Spectrometry (MS)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the molecule.

Data Interpretation: Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	273.12	273.00

Table 3: ESI-MS Data for **2-(3-Bromophenyl)-1H-benzimidazole**.

The observed mass-to-charge ratio of 273.00 for the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value of 273.12 for the molecular weight of the synthesized compound. A GC-MS spectrum for this compound may also be available for further fragmentation.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum was recorded using the KBr pellet method.

Data Interpretation: IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3037	Aromatic C-H stretch
1441	C=N stretch (imidazole)
1390	Aromatic C=C stretch
1272	C-N stretch
967	C-H out-of-plane bend
690	C-Br stretch

Table 4: IR Data for **2-(3-Bromophenyl)-1H-benzimidazole (KBr)**.

The broad absorption band often observed for N-H stretching in benzimidazoles is not explicitly listed in the provided data, but the presence of other characteristic peaks supports the structure. The peak at 3037 cm⁻¹ is indicative of aromatic C-H stretching. The absorption at 1441 cm⁻¹ can be attributed to the C=N stretching vibration. The peak at 690 cm⁻¹ is characteristic of the C-Br stretching vibration.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide a cohesive and unambiguous structural assignment for **2-(3-Bromophenyl)-1H-benzimidazole**. The presented data and their interpretation serve as a valuable reference for researchers working with this compound for further studies in drug discovery and materials science.

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